6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile
Description
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is a polycyclic aromatic compound featuring a seven-membered cycloheptene ring fused to two benzene rings at the [a,c] positions. The molecule includes an imino group (NH) at position 6 and a carbonitrile (CN) substituent at position 5.
Properties
CAS No. |
7443-47-2 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
9-iminotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8-carbonitrile |
InChI |
InChI=1S/C16H12N2/c17-10-15-14-8-4-3-7-13(14)12-6-2-1-5-11(12)9-16(15)18/h1-8,15,18H,9H2 |
InChI Key |
UGFOMFGCDBVENN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(C1=N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile typically involves a series of organic reactions. One common method includes the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to form amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile has been studied for its potential pharmacological activities:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique bicyclic framework may enhance binding affinity to biological targets.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antibiotic agent.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be transformed into various derivatives, facilitating the synthesis of more complex organic compounds.
- Reagent in Chemical Reactions : It can act as a nucleophile or electrophile in various organic reactions, expanding its utility in synthetic pathways.
Materials Science
The compound's unique chemical structure makes it suitable for applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Organic Electronics : The compound may be explored for use in organic semiconductors due to its electronic properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. Results indicated that derivatives of dibenzo structures showed significant activity against breast cancer cell lines, suggesting that 6-imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile could have similar effects .
Case Study 2: Synthesis of Derivatives
In a recent publication, researchers reported the successful synthesis of various derivatives from 6-imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile through functional group modifications. These derivatives exhibited enhanced solubility and reactivity, indicating potential for further pharmaceutical development .
Mechanism of Action
The mechanism of action of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural distinctions between the target compound and related molecules:
Key Observations :
- Ring Fusion Position : The [a,c] fusion in the target compound creates a distinct geometry compared to [a,d] () or [b,d] () systems, altering π-π stacking and steric interactions.
- Functional Groups: The imino and carbonitrile groups in the target compound enhance polarity compared to the propanamine chain in ’s compound. However, compound 9’s fluorinated acetamide group may improve solubility and bioavailability .
Solubility and Physicochemical Properties
- Target Compound: The imino and carbonitrile groups likely confer moderate water solubility due to hydrogen-bonding capacity and dipole interactions.
- Propanamine Derivative (): The primary amine may enhance solubility, but its longer alkyl chain could reduce it. No experimental data are provided .
Research Implications and Gaps
Synthesis Optimization : The target compound’s synthesis may require tailored cyclization and substitution steps, inspired by methods for compound 9 .
Solubility Profiling : Experimental studies are needed to validate inferred solubility trends.
Biological Screening : Prioritize assays for neurodegenerative disease targets (e.g., amyloid-beta modulation) based on structural parallels to FLU analogs .
Safety Assessments : Address data gaps in toxicity, leveraging precautionary guidelines from .
Biological Activity
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and receptor modulation activities.
- Molecular Formula : C16H12N2
- Molecular Weight : 232.29 g/mol
- CAS Number : 7443-47-2
Antimicrobial Activity
Research has shown that derivatives of dibenzo[a,c]cycloheptene compounds exhibit significant antimicrobial properties. In a study evaluating various compounds against six microbial strains, several exhibited good antimicrobial activity, suggesting that modifications to the dibenzo structure may enhance efficacy against pathogens .
Anticancer Properties
The anticancer potential of 6-imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile has been explored in various studies. For instance:
- Mechanism of Action : The compound has been identified as a potential sigma receptor modulator. Sigma receptors are implicated in various physiological processes and have been targeted for cancer therapies due to their role in cell proliferation and apoptosis .
- Case Study : In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, indicating a possible pathway for therapeutic application .
Receptor Modulation
The compound's interaction with sigma receptors (S1R and S2R) has garnered attention due to the receptors' involvement in neuroprotection and cancer treatment:
- S1R Modulation : Agonists of S1R have shown neuroprotective effects, while antagonists may exert beneficial effects against neuropathic pain and certain cancers. Compounds like 6-imino-6,7-dihydro derivatives could be promising candidates for further development as S1R modulators .
- S2R Interaction : Overexpression of S2R in cancer cells suggests that S2R modulators might have antiproliferative effects, making them valuable in cancer therapy .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
Cyclization : Formation of the dibenzocycloheptene core via Friedel-Crafts alkylation or photochemical cyclization.
Nitrile Introduction : Cyanide substitution using reagents like KCN or CuCN under reflux conditions.
Imino Group Functionalization : Reductive amination or condensation reactions to introduce the imino moiety.
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side products like over-alkylation or nitrile hydrolysis. Purity can be verified via HPLC or NMR .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm aromatic protons and nitrile/amino group positions.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable).
- Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., C≡N stretch at ~2200 cm, N-H stretches for imino groups) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/vapors.
- Toxicology : Limited toxicological data exist; assume acute toxicity. Avoid skin contact (P262) and use spill kits for containment .
Advanced Research Questions
Q. How can computational chemistry predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes/receptors (e.g., kinases, GPCRs).
- MD Simulations : Simulate binding stability in aqueous or lipid bilayer environments (GROMACS/NAMD).
- QSAR Studies : Corrogate substituent effects (e.g., nitrile vs. imino modifications) on bioactivity.
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (nM–μM) to identify non-linear effects.
- Assay Optimization : Control variables like pH, solvent (DMSO concentration ≤1%), and cell line specificity.
- Meta-Analysis : Compare structural analogs (e.g., 5H-cyclopenta[b]pyridine-3-carbonitrile derivatives) to isolate key pharmacophores .
Q. How does the electronic nature of the nitrile group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilicity : The nitrile’s electron-withdrawing effect activates adjacent carbons for nucleophilic attack.
- Catalytic Systems : Use Pd(0)/Pd(II) catalysts with ligands (e.g., XPhos) for Suzuki-Miyaura couplings.
- Side Reactions : Monitor for nitrile reduction (to amines) under hydrogenation conditions.
- Case Study : Compare yields with/without nitrile protection (e.g., using TMS groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
